molecular formula C15H14FN5O4S B2354193 5-fluoro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide CAS No. 1396880-83-3

5-fluoro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2354193
CAS No.: 1396880-83-3
M. Wt: 379.37
InChI Key: WCCRWUQNPZQBID-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H14FN5O4S and its molecular weight is 379.37. The purity is usually 95%.
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Biological Activity

5-Fluoro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse sources of research.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H19FN5O3S\text{C}_{17}\text{H}_{19}\text{F}\text{N}_5\text{O}_3\text{S}
PropertyValue
Molecular Weight373.42 g/mol
CAS Number[not available]
SolubilitySoluble in DMSO
Melting Point[not available]

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the introduction of the sulfonamide and tetrazole groups. The general synthetic route includes:

  • Formation of the Tetrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Sulfonamide Formation : Reaction of the amine with benzenesulfonyl chloride.
  • Fluorination and Methoxylation : Employing fluorinating agents and methanol under acidic conditions.

The biological activity of this compound appears to be linked to its ability to inhibit specific enzymes involved in cellular processes. The compound may interact with:

  • Enzymatic Targets : Potential inhibition of dihydrofolate reductase (DHFR) or similar enzymes, which are critical in nucleotide synthesis.
  • Cellular Pathways : Modulation of pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, a study evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Case Studies

  • Anticancer Activity : A study highlighted that related compounds exhibited potent cytotoxic effects against various cancer cell lines, including L1210 mouse leukemia cells. The IC50 values were reported in the nanomolar range, indicating strong growth inhibition .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, revealing effective inhibition at concentrations below 100 µg/mL .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructure SimilarityAntimicrobial Activity (MIC µg/mL)
5-Fluoro-2-methoxy-N-(4-(4-methyl-5-oxo-tetrazolyl)phenyl)benzenesulfonamideHigh50 - 200
SulfanilamideModerate100 - 400
TrimethoprimModerate25 - 100

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O4S/c1-20-15(22)21(19-18-20)12-6-4-11(5-7-12)17-26(23,24)14-9-10(16)3-8-13(14)25-2/h3-9,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCRWUQNPZQBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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